Butanedioic acid, 2-bromo-3-hydroxy-, dimethyl ester, (2S,3S)-(9CI)
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Overview
Description
Butanedioic acid, 2-bromo-3-hydroxy-, dimethyl ester, (2S,3S)-(9CI), commonly known as bromsuccinimide, is an organic compound used in various scientific research applications. It is a versatile reagent used in the synthesis of various organic compounds. Bromsuccinimide is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mechanism Of Action
Bromsuccinimide acts as an oxidizing agent in various chemical reactions. It forms a complex with the substrate and transfers a bromine atom to the substrate, resulting in the formation of a brominated product. The mechanism of action of bromsuccinimide is similar to that of N-bromosuccinimide.
Biochemical And Physiological Effects
Bromsuccinimide does not have any known biochemical or physiological effects. It is an inert compound that is used solely as a reagent in various chemical reactions.
Advantages And Limitations For Lab Experiments
Bromsuccinimide has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable and has a long shelf life. However, bromsuccinimide has some limitations. It is a toxic compound that should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of bromsuccinimide in scientific research. One potential application is in the synthesis of new pharmaceuticals. Bromsuccinimide can be used as a starting material in the synthesis of various drugs. Another potential application is in the development of new agrochemicals. Bromsuccinimide can be used in the synthesis of various pesticides and herbicides. Additionally, bromsuccinimide can be used as a reagent in the development of new materials such as polymers and nanomaterials.
Conclusion:
Bromsuccinimide is a versatile reagent that has various scientific research applications. It is used in the synthesis of various organic compounds and is a valuable tool in the development of new pharmaceuticals and agrochemicals. Bromsuccinimide has several advantages and limitations for use in laboratory experiments. There are also several future directions for the use of bromsuccinimide in scientific research.
Synthesis Methods
Bromsuccinimide can be synthesized by the reaction of succinimide with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields bromsuccinimide as the final product. The synthesis of bromsuccinimide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Bromsuccinimide has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and steroids. Bromsuccinimide is also used in the preparation of N-bromosuccinimide (NBS), which is a commonly used reagent for the bromination of alkenes. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
109874-90-0 |
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Product Name |
Butanedioic acid, 2-bromo-3-hydroxy-, dimethyl ester, (2S,3S)-(9CI) |
Molecular Formula |
C6H9BrO5 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2-bromo-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H9BrO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,1-2H3/t3-,4+/m0/s1 |
InChI Key |
XYDORVLTGSLFMB-IUYQGCFVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@@H](C(=O)OC)Br)O |
SMILES |
COC(=O)C(C(C(=O)OC)Br)O |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Br)O |
synonyms |
Butanedioic acid, 2-bromo-3-hydroxy-, dimethyl ester, (2S,3S)- (9CI) |
Origin of Product |
United States |
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